

Application Notes: Live-Cell Imaging with Endosidin 2

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Compound of Interest

Compound Name: Endosidin 2

Cat. No.: B593817

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Introduction

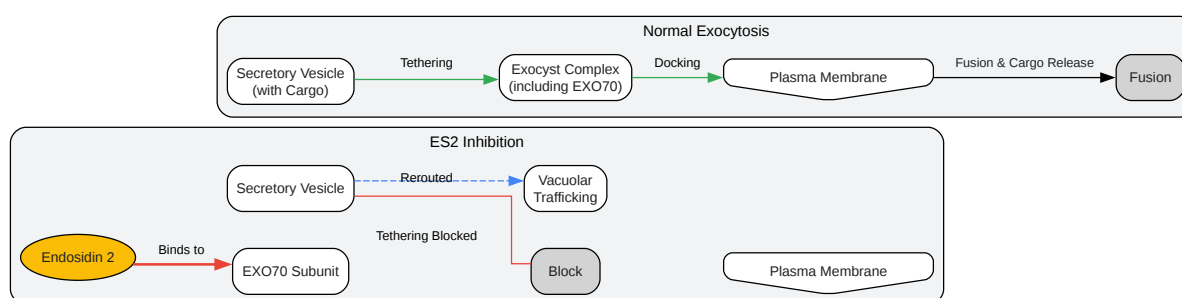
Endosidin 2 (ES2) is a small, cell-permeable molecule that serves as a potent and specific inhibitor of exocytosis.[1][2] It functions by targeting the EXO70 subunit of the exocyst complex, an eight-protein complex essential for the final stage of tethering secretory vesicles to the plasma membrane before fusion.[1][3][4] In the model plant *Arabidopsis thaliana*, ES2 specifically binds to the EXO70A1 isoform, disrupting the delivery of proteins and lipids to the cell surface.[3][5] This targeted inhibition allows for dose-dependent control over exocytosis, providing a powerful tool to study a variety of cellular processes without the complications of genetic redundancy or mutant lethality.[3]

ES2 has been instrumental in investigating plant cell polarity, cell wall biosynthesis, hormone signaling, and membrane trafficking dynamics.[5][6] Its applications extend to studying the trafficking of key proteins like the PIN-FORMED (PIN) auxin transporters and the brassinosteroid receptor BRI1.[5] Furthermore, ES2 and its analogs are being explored for their potential in understanding and potentially treating human diseases linked to exocytosis dysfunction, such as cancer and diabetes.[1][3]

Mechanism of Action

Endosidin 2 exerts its inhibitory effect by directly binding to the EXO70 subunit of the octameric exocyst complex.[1][3] This interaction prevents the proper assembly and function of

the complex at the plasma membrane, thereby inhibiting the tethering of secretory vesicles. As a consequence, cargo destined for the plasma membrane is rerouted. In plant cells, this disruption leads to an accumulation of cargo in intracellular agglomerations and an enhancement of trafficking to the vacuole for degradation.[1][3] Specifically, ES2 treatment results in the accumulation of proteins like PIN2 in intracellular compartments and alters the structure of the Golgi apparatus.[7][8]



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Caption: Mechanism of **Endosidin 2 (ES2)** Inhibition of Exocytosis.

Quantitative Data Summary

ES2 and its more potent analog, ES2-14, have been shown to inhibit plant growth in a dose-dependent manner. This is often quantified by measuring the root length of seedlings grown on media containing various concentrations of the compound.

Compound	Organism	Concentration (μM)	Effect on Root Growth (Compared to Control)	Reference
Endosidin 2 (ES2)	Arabidopsis thaliana	10	No obvious difference	[9]
Arabidopsis thaliana	15-25	Modest root growth inhibition	[10]	
Arabidopsis thaliana	32	IC ₅₀ (Half maximal inhibitory concentration)	[9]	
Physcomitrium patens	8.8	IC ₅₀ (based on plant area)	[2]	
Endosidin 2-14 (ES2-14)	Arabidopsis thaliana	10	Significantly shorter roots	[9]
Arabidopsis thaliana	15	IC ₅₀ (Half maximal inhibitory concentration)	[9]	
Arabidopsis thaliana	40	Root elongation completely failed	[9]	

Protocols

Protocol 1: Live-Cell Imaging of PIN2-GFP Trafficking in Arabidopsis Root Epidermal Cells

This protocol describes the use of **Endosidin 2** to observe its effect on the subcellular localization of the PIN2 auxin transporter, tagged with Green Fluorescent Protein (GFP), in the root epidermal cells of Arabidopsis thaliana.

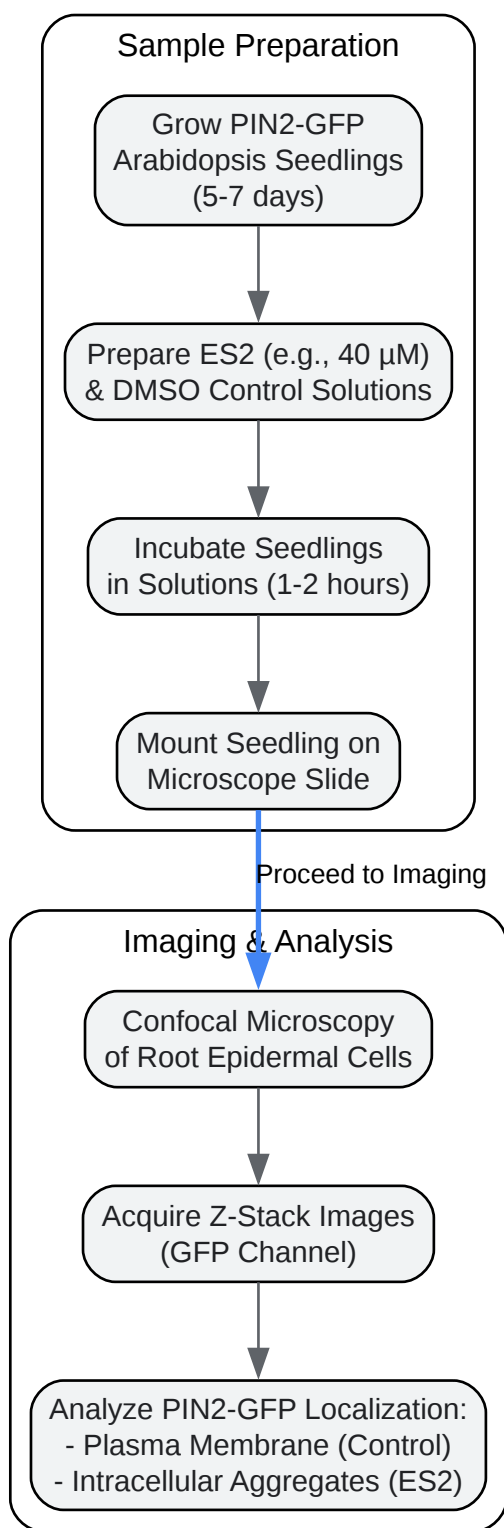
Materials:

- Arabidopsis thaliana seedlings expressing a PIN2-GFP fusion protein (5-7 days old).
- Half-strength Murashige and Skoog (MS) liquid medium.
- **Endosidin 2** (ES2) stock solution (e.g., 50 mM in DMSO).
- Dimethyl sulfoxide (DMSO) as a solvent control.
- Microscope slides and coverslips.
- Confocal laser scanning microscope.

Methodology:

- **Seedling Preparation:** Grow Arabidopsis seedlings expressing PIN2-GFP vertically on half-strength MS agar plates for 5 to 7 days under standard growth conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
- **Treatment Preparation:** Prepare working solutions of ES2 in liquid half-strength MS medium. A final concentration of 25-50 μ M is commonly effective. Prepare a corresponding control solution with an equivalent concentration of DMSO (e.g., 0.1%).
- **Incubation:** Carefully transfer selected seedlings into the prepared ES2 and DMSO solutions. Incubate for a duration of 1 to 2 hours. This incubation is sufficient to observe significant changes in protein localization.[\[5\]](#)[\[9\]](#)
- **Mounting for Microscopy:** After incubation, mount a seedling onto a microscope slide with a drop of the treatment solution. Gently place a coverslip over the specimen.
- **Confocal Microscopy:**
 - Image the root epidermal cells in the elongation and transition zones using a confocal microscope, typically with a 40x or 63x water-immersion objective.[\[9\]](#)
 - Excite GFP using a 488 nm laser and collect the emission between 500-550 nm.
 - Acquire Z-stacks to capture the three-dimensional distribution of the PIN2-GFP signal.

- Data Analysis:
 - Control (DMSO): Observe the characteristic polar localization of PIN2-GFP at the apical plasma membrane of root epidermal cells.
 - ES2 Treatment: Look for the reduction of PIN2-GFP signal from the plasma membrane and its accumulation in intracellular agglomerates (ES2 bodies) and potentially within the vacuole.[\[3\]](#)[\[8\]](#)
 - Quantify changes in fluorescence intensity at the plasma membrane versus intracellular compartments if required.



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Caption: Experimental Workflow for Live-Cell Imaging with ES2.

Protocol 2: Root Hair Growth Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of **Endosidin 2** on the polarized growth of root hairs.

Materials:

- Arabidopsis thaliana wild-type seedlings (4-5 days old).
- Half-strength MS agar plates.
- **Endosidin 2** (ES2) stock solution.
- DMSO (solvent control).
- Stereomicroscope or light microscope with a calibrated eyepiece or imaging software.

Methodology:

- **Plate Preparation:** Prepare a series of half-strength MS agar plates supplemented with a range of ES2 concentrations (e.g., 0 μ M, 10 μ M, 20 μ M, 40 μ M). Ensure the final DMSO concentration is consistent across all plates, including the control (0 μ M ES2).
- **Seedling Transfer:** Germinate and grow wild-type Arabidopsis seedlings on standard MS plates for 4 days. Carefully transfer seedlings of uniform size to the prepared ES2 and control plates.
- **Growth and Incubation:** Place the plates vertically in a growth chamber and allow them to grow for an additional 3-4 days.
- **Measurement:**
 - After the incubation period, select 10-15 seedlings from each treatment.
 - Using a microscope, measure the length of the longest root hair in a defined region of the root (e.g., 1-2 cm from the root tip) for each seedling.
- **Data Analysis:**

- Calculate the average root hair length and standard deviation for each ES2 concentration.
- Plot the average root hair length against the ES2 concentration to visualize the dose-dependent inhibition.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed inhibition compared to the control.[\[10\]](#)

Troubleshooting and Considerations

- **Solubility:** ES2 is dissolved in DMSO. Ensure the final DMSO concentration in your experiments is low (typically $\leq 0.1\%$) and consistent across all treatments, as DMSO can have minor effects on its own.
- **Toxicity:** At high concentrations (e.g., $>50\ \mu\text{M}$) or with prolonged exposure, ES2 can cause cell death, potentially leading to artifacts such as cell wall rupture in tip-growing cells.[\[2\]](#) It is crucial to perform a dose-response curve to find the optimal concentration for your specific experiment.
- **Compound Specificity:** While ES2 is a specific inhibitor of EXO70, it's good practice to consider potential off-target effects, especially in non-plant systems. The analog ES2-14 is more potent in plants and fungi but may have different specificities in other organisms.[\[6\]](#)[\[9\]](#)
- **Microscopy:** Phototoxicity can be an issue during live-cell imaging. Minimize laser power and exposure times to maintain cell health throughout the experiment.

References

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